1H-pyrrol-2-amine

Catalog No.
S1490136
CAS No.
4458-15-5
M.F
C4H6N2
M. Wt
82.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-pyrrol-2-amine

CAS Number

4458-15-5

Product Name

1H-pyrrol-2-amine

IUPAC Name

1H-pyrrol-2-amine

Molecular Formula

C4H6N2

Molecular Weight

82.1 g/mol

InChI

InChI=1S/C4H6N2/c5-4-2-1-3-6-4/h1-3,6H,5H2

InChI Key

QLSWIGRIBOSFMV-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)N

Synonyms

2-AMino-1H-pyrrole;1H-pyrrol-2-aMine

Canonical SMILES

C1=CNC(=C1)N

1H-pyrrol-2-amine (CAS 4458-15-5) is a highly electron-rich, five-membered heteroaromatic primary amine widely utilized as a foundational building block in organic synthesis and medicinal chemistry. Characterized by its dual nucleophilic centers—the exocyclic amino group and the C3/C5 positions of the pyrrole ring—it serves as a critical precursor for the construction of pyrrolo[2,3-d]pyrimidines and other purine bioisosteres [1]. Due to the extreme electron density of the pyrrole core, the free base is highly reactive and prone to oxidative degradation, typically requiring strict cold-chain storage (-20°C) and inert atmosphere handling to maintain high purity . Despite these handling constraints, its unique reactivity profile makes it indispensable for multicomponent reactions (MCRs) and inverse electron-demand Diels-Alder (IEDDA) cascades where less activated heterocyclic amines fail to react efficiently.

Substituting 1H-pyrrol-2-amine with more stable analogs like 2-aminopyridine or aniline fundamentally alters the reaction trajectory in heterocycle synthesis. 2-Aminopyridine lacks the necessary electron density to participate in mild IEDDA cycloadditions or specific multicomponent cascades, often requiring harsher conditions or yielding entirely different regioisomers [1]. Conversely, attempting to use 3-aminopyrrole as a substitute introduces severe stability issues; 3-aminopyrrole is notoriously difficult to isolate and typically must be generated strictly in situ, leading to lower overall yields and complex purification workflows [2]. Therefore, for the targeted synthesis of [2,3-d]-fused pyrrolopyrimidines or densely functionalized pyrroles, 1H-pyrrol-2-amine provides the exact balance of necessary nucleophilicity and isolable stability required for scalable procurement.

Superior Dienophile Reactivity in IEDDA Cascades

In inverse electron-demand Diels-Alder (IEDDA) reactions with 1,3,5-triazines, the electron-rich nature of 1H-pyrrol-2-amine drives rapid cycloaddition to form pyrrolopyrimidines. Studies demonstrate that 2-aminopyrroles can achieve >70% yields under mild conditions, whereas less activated heterocyclic amines like 2-aminopyridine exhibit negligible reactivity under identical transition-metal-free conditions [1].

Evidence DimensionIEDDA Cycloaddition Yield with 1,3,5-triazines
Target Compound Data>70% yield under mild conditions
Comparator Or Baseline2-aminopyridine (<10% yield, requires forcing conditions)
Quantified Difference>7-fold increase in product yield
ConditionsTransition-metal-free cascade reaction in polar solvent

Enables the scalable, metal-free synthesis of purine analogs without requiring expensive catalysts or extreme heating, reducing overall process costs.

Regiocontrol vs. 3-Aminopyrrole in Fused System Assembly

When constructing fused pyrrolo-pyrimidine scaffolds, the position of the amino group dictates the final topology. 1H-pyrrol-2-amine exclusively yields the highly sought-after [2,3-d] architecture with reliable efficiency. Attempting to use 3-aminopyrrole to access alternative isomers results in significant yield penalties (often <30% isolated yield) due to the extreme instability of the 3-amino free base, which rapidly degrades unless generated strictly in situ [1].

Evidence DimensionIsolated yield in multicomponent coupling
Target Compound Data50-80% isolated yield for [2,3-d] systems
Comparator Or Baseline3-aminopyrrole (<30% yield, requires in situ generation)
Quantified Difference>2-fold improvement in isolated yield and eliminated in situ generation steps
ConditionsMulticomponent coupling for pyrrolopyrimidine synthesis

Justifies the procurement of the 2-amino isomer for robust, scalable library generation where reproducible yields and off-the-shelf stability are critical.

Cold-Chain Dependency and Free Base Stability

The extreme electron density that makes 1H-pyrrol-2-amine a valuable synthon also renders the free base highly susceptible to oxidation and polymerization. Procurement data indicates that the free base must be stored at -20°C under an inert atmosphere to maintain >98% purity over 6 months. In contrast, protected forms (like N-Boc-2-aminopyrrole) or hydrochloride salts can be stored at room temperature for extended periods .

Evidence DimensionShelf-life and storage requirement
Target Compound DataRequires -20°C and inert atmosphere
Comparator Or Baseline2-aminopyrrole hydrochloride salt (Room temperature stable)
Quantified Difference~40°C difference in required storage temperature to prevent rapid degradation
ConditionsLong-term commercial storage and laboratory handling

Dictates procurement logistics; buyers must ensure cold-chain capabilities for the free base or specify the salt form if immediate use is not planned.

Enhanced Nucleophilicity in Multicomponent Reactions (MCRs)

In one-pot multicomponent reactions (MCRs) involving aldehydes and activated alkynes or nitriles, the 2-aminopyrrole scaffold demonstrates superior chemoselectivity and nucleophilicity compared to 6-membered ring analogs. The higher HOMO energy of the pyrrole ring allows 1H-pyrrol-2-amine to undergo rapid nucleophilic attack, achieving target functionalized pyrroles in 73-78% yields, whereas less electron-rich amines like 2-aminopyridine often stall at intermediate stages [1].

Evidence DimensionMCR cascade completion and yield
Target Compound Data73-78% yield in one-pot MCRs
Comparator Or Baseline2-aminopyridine (Lower conversion, requires extended heating)
Quantified DifferenceConsistent >70% yield for pyrrole vs incomplete conversion for pyridine
ConditionsOne-pot cascade reaction in ethanol/polar solvents

Reduces reaction times and eliminates the need for aggressive heating or strong basic catalysts in library synthesis workflows.

Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Because of its specific [2,3-d] regiocontrol and high reactivity in IEDDA cascades, 1H-pyrrol-2-amine is the premier starting material for synthesizing purine bioisosteres. It is heavily procured for oncology and anti-inflammatory drug discovery programs targeting kinases (e.g., JAK, MEK) where the pyrrolopyrimidine core is essential [1].

Transition-Metal-Free Multicomponent Library Generation

Leveraging its enhanced nucleophilicity, this compound is ideal for one-pot multicomponent reactions (MCRs). Industrial discovery labs procure it to rapidly generate diverse, densely functionalized pyrrole libraries without the need for expensive palladium or gold catalysts, streamlining hit-to-lead workflows [2].

Development of Broad-Spectrum Metallo-β-Lactamase Inhibitors

The 2-aminopyrrole motif is a recognized pharmacophore for inhibiting metallo-β-lactamases. Procurement of the pure free base allows for direct derivatization at the N1 and C3/C4 positions, enabling the rapid synthesis of inhibitors designed to combat antibiotic-resistant bacterial strains [3].

XLogP3

0.4

Wikipedia

2-AMINOPYRROLE

Dates

Last modified: 08-15-2023
1: McGeary RP, Tan DTC, Selleck C, Monteiro Pedroso M, Sidjabat HE, Schenk G.
Structure-activity relationship study and optimisation of
2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad
spectrum metallo-β-lactamase inhibitor. Eur J Med Chem. 2017 Sep 8;137:351-364.
doi: 10.1016/j.ejmech.2017.05.061. Epub 2017 Jun 3. PubMed PMID: 28614759.


2: Wu Y, Zhu L, Yu Y, Luo X, Huang X. Polysubstituted 2-Aminopyrrole Synthesis
via Gold-Catalyzed Intermolecular Nitrene Transfer from Vinyl Azide to Ynamide:
Reaction Scope and Mechanistic Insights. J Org Chem. 2015 Nov 20;80(22):11407-16.
doi: 10.1021/acs.joc.5b02057. Epub 2015 Nov 5. PubMed PMID: 26503292.


3: Yu ZX, Dang Q, Wu YD. Aromatic dienophiles. 1. A theoretical study of an
inverse-electron demand Diels-Alder reaction between 2-aminopyrrole and
1,3,5-triazine. J Org Chem. 2001 Sep 7;66(18):6029-36. PubMed PMID: 11529728.


4: Johnson RW, Keenan TH, Kosh JW, Sowell JW Sr. Synthesis of substituted
2-aminopyrrole analogs of lidocaine II. J Pharm Sci. 1979 Aug;68(8):955-8. PubMed
PMID: 480174.


5: Johnson RW, Keenan TH, Kosh JW, Sowell JW Sr. Synthesis of substituted
2-aminopyrrole analogs of lidocaine I. J Pharm Sci. 1979 Mar;68(3):317-20. PubMed
PMID: 423119.

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